molecular formula C4H10O2 B072126 3-Methoxy-1-propanol CAS No. 1589-49-7

3-Methoxy-1-propanol

Cat. No.: B072126
CAS No.: 1589-49-7
M. Wt: 90.12 g/mol
InChI Key: JDFDHBSESGTDAL-UHFFFAOYSA-N
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Description

3-Methoxy-1-propanol (CAS 1589-49-7), also known as trimethylene glycol monomethyl ether, is a primary alcohol with the molecular formula C₄H₁₀O₂. It is a clear, colorless liquid with a boiling point of 150–152°C, a density of 0.942 g/mL at 20°C, and a refractive index of 1.413 . Its structure features a methoxy group (-OCH₃) at the third carbon and a hydroxyl group (-OH) at the first carbon, enabling unique physicochemical properties such as moderate polarity and hydrogen-bonding capability .

This compound is widely used as a solvent and intermediate in organic synthesis. For example, it participates in nickel/photoredox-catalyzed carbonylative transformations, yielding products in moderate to excellent yields . Its atmospheric reactivity is significant, with a calculated degradation rate constant of $1.85 \times 10^{-11}$ cm³/molecule/s upon reaction with hydroxyl radicals (OH•), leading to a short atmospheric lifetime of ~15 hours and contributing to photochemical ozone formation (POCP: 43–44) .

Preparation Methods

Chemical Reactions Analysis

3-Methoxy-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Atmospheric Chemistry

Recent studies have focused on the atmospheric degradation of 3-methoxy-1-propanol. Research indicates that this compound reacts with hydroxyl radicals (OH- ), leading to significant atmospheric implications. The degradation pathway involves hydrogen atom abstraction from the molecule's alkyl groups, resulting in the formation of alkyl radicals and various degradation products such as methyl formate and glycolaldehyde. The calculated rate constant for this reaction is approximately 1.85×1011cm3molecule1s11.85\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1} at room temperature and atmospheric pressure .

The tropospheric lifetime of this compound is about 15 hours, indicating rapid degradation which can contribute to photochemical smog formation. The average ozone production potential from its emissions is approximately 2.1 ppb, highlighting its role in air quality issues .

Environmental Impact Studies

The environmental impact of this compound has been assessed through its photochemical ozone creation potential (POCP). The POCP values are estimated to be around 44 for north-west European conditions and 43 for urban conditions in the USA, indicating a moderate risk for contributing to photochemical smog . Such studies are crucial for understanding the compound's implications on human health and the environment.

Chemical Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its utility in synthesizing various pharmaceutical compounds has been documented extensively. For instance, it can be used in the preparation of ether derivatives and other complex organic molecules due to its functional groups that enhance reactivity .

Synthesis of Pharmaceuticals

The compound is employed in synthesizing active pharmaceutical ingredients (APIs). Its ether and alcohol functional groups make it a suitable precursor for creating more complex structures needed in drug formulation .

Industrial Uses

In addition to its role in pharmaceuticals, this compound is used as a solvent in paints, coatings, and cleaning products due to its favorable solvent properties. Its low volatility and ability to dissolve a wide range of substances make it an attractive choice for various industrial applications.

Degradation Pathway Analysis

A detailed study investigated the degradation pathways of this compound when exposed to hydroxyl radicals in atmospheric conditions. The research utilized computational methods such as Density Functional Theory (DFT) to predict reaction mechanisms and kinetics accurately . The findings emphasize the importance of understanding these pathways for assessing environmental risks associated with this compound.

Synthesis Process Optimization

Another study focused on optimizing the synthesis process of this compound through alkylation of 1,3-propanediol with methyl chloride in the presence of a base. This process demonstrated high selectivity and yield, making it an economically favorable method for producing this compound .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Atmospheric ChemistryDegradation by hydroxyl radicalsTropospheric lifetime ~15 hours; contributes to smog
Environmental ImpactAssessment of ozone production potentialPOCP values ~44 (EU), ~43 (USA)
Chemical SynthesisBuilding block for pharmaceuticalsUsed in API synthesis
Industrial UsesSolvent in paints, coatings, cleaning productsLow volatility; effective solvent properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Atmospheric Reactivity and Environmental Impact

3-Methoxy-1-propanol exhibits distinct atmospheric behavior compared to structurally similar alcohols. Key comparisons include:

Compound Rate Constant with OH• (cm³/molecule/s) Atmospheric Lifetime (hours) Ozone Formation Potential (POCP) Major Degradation Products
This compound $1.85 \times 10^{-11}$ ~15 43–44 Methyl formate, glycolaldehyde, 3-methoxypropanal
3-Methoxy-1-butanol $2.15 \times 10^{-11}$ ~14 Similar to 3M1P Analogous aldehydes and esters
1-Propanol $4.3 \times 10^{-12}$ ~48 Lower Propionaldehyde, CO₂

This compound degrades faster than 1-propanol due to its methoxy group, which enhances hydrogen abstraction by OH•.

Physical and Chemical Properties

Compared to other glycol ethers and alcohols:

Compound Boiling Point (°C) Density (g/mL) Hydrogen-Bonding Strength Key Applications
This compound 150–152 0.942 Moderate Organic synthesis, solvents
Ethylene glycol monopropyl ether 152 0.930 Weak Industrial coatings, cleaners
3-Ethoxy-1-propanol 160–162 0.950 Moderate Pharmaceuticals, agrochemicals
tert-Butanol 82–83 0.781 Weak Low-reactivity solvent

The methoxy group in this compound enhances its solubility in polar solvents compared to tert-butanol. However, its hydrogen-bonding strength is lower than that of 3-amino-1-propanols, which form stronger intramolecular NH···O bonds .

Biological Activity

3-Methoxy-1-propanol, also known as 3-methoxypropan-1-ol, is an organic compound with the molecular formula C4_4H10_{10}O2_2 and a CAS number of 1589-49-7. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC4_4H10_{10}O2_2
Molecular Weight90.12 g/mol
IUPAC Name3-methoxypropan-1-ol
SynonymsTrimethylene glycol monomethyl ether, propylene glycol monomethyl ether
InChI KeyJDFDHBSESGTDAL-UHFFFAOYSA-N

Synthesis

This compound can be synthesized through the alkylation of 1,3-propanediol with methyl chloride in the presence of a base. This process is noted for its high selectivity and yield, making it an economically viable method for producing this compound . The reaction typically occurs in polar aprotic solvents such as acetone or acetonitrile, which facilitate the alkylation process .

Pharmacological Applications

This compound has been identified as a useful intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in developing stomach therapeutics and other bioactive molecules . Its role as a synthesis building block highlights its importance in drug development and medicinal chemistry.

Toxicological Profile

Research indicates that while this compound is generally considered safe for use in industrial applications, it is essential to evaluate its toxicological effects comprehensively. Studies have shown that compounds similar to this compound can exhibit varying degrees of toxicity depending on exposure levels and routes .

Case Studies

  • Synthesis of Therapeutic Agents : A notable case study demonstrated the use of this compound in synthesizing a novel anti-inflammatory agent. The compound's ability to enhance solubility and bioavailability was crucial in optimizing the drug formulation .
  • Biodegradation Studies : Research on the environmental impact of methanol derivatives, including this compound, revealed that these compounds undergo anaerobic biodegradation. This finding is significant for assessing their ecological risks and sustainability in industrial applications .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Methoxy-1-propanol relevant to laboratory handling?

  • Methodological Answer : Key properties include a boiling point of 150–152°C, density of 0.942 g/mL at 20°C, and a refractive index (n20/D) of 1.413. These values are critical for solvent selection, distillation protocols, and reaction optimization. The compound’s primary alcohol functionality and methoxy group influence its reactivity in nucleophilic substitutions or esterifications. Ensure proper ventilation due to its flammability (Flash Point: 35°C) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, eye protection (faceshields), and respiratory filters (type ABEK). Avoid skin/eye contact due to potential irritation (H315/H319). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store away from ignition sources, and dispose of waste via authorized facilities. Note conflicting hazard classifications: some sources report no significant hazards, while others flag acute toxicity (H302) and respiratory irritation (H335) .

Q. What are the common synthetic routes for producing this compound in research?

  • Methodological Answer : A validated method involves the liquid-phase reaction of methanol and allyl alcohol using metal oxide or zeolite catalysts (e.g., Al₂O₃ or H-ZSM-5). Reaction conditions (temperature, solvent polarity) must be optimized to suppress side products like ethers. Alternative routes include nucleophilic substitution of 3-chloro-1-propanol with methoxide ions under anhydrous conditions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the degradation mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level, combined with CCSD(T) single-point corrections, can model OH radical-initiated degradation pathways. Key steps include H-abstraction from the methoxy or alcohol group, followed by O₂/NOx-mediated oxidation. Computational results should be validated against experimental kinetic data (e.g., rate constants measured via pulsed laser techniques) .

Q. What experimental design considerations are critical for studying the reaction kinetics of this compound with phenyl isocyanate?

  • Methodological Answer : Use inert solvents (e.g., THF) and catalysts like triphenylphosphine (PPh₃) with DIAD to promote efficient coupling. Monitor reaction progress via FT-IR to track isocyanate peak disappearance. Control temperature (0°C to room temperature) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the urethane product .

Q. How do atmospheric conditions affect the degradation pathways of this compound when reacting with hydroxyl radicals?

  • Methodological Answer : In the presence of NOx, OH radical attack leads to alkoxy radical formation, followed by C-C bond cleavage or isomerization. End products include formaldehyde, CO, and methoxyacetic acid, identified via GC-MS. Under low-NOx conditions, peroxy radical recombination dominates, yielding larger carbonyl compounds. Environmental chamber studies with controlled O₂/NO ratios are essential to replicate tropospheric conditions .

Q. Data Contradictions and Resolution

  • Hazard Classification : Discrepancies exist between SDSs: Combi-Blocks () reports "no known hazard," while Indagoo () lists H302 (oral toxicity) and H335 (respiratory irritation). Resolution : Cross-reference GHS classifications from peer-reviewed toxicology studies and prioritize hazard data from academic sources over vendor SDSs.
  • Synthetic Yields : Catalytic methods ( ) may conflict in reported efficiencies. Resolution : Optimize catalyst loading (5–10 wt%) and reaction time (12–24 hrs) to reconcile yield variations.

Properties

IUPAC Name

3-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDHBSESGTDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073129
Record name Trimethylene glycol monomethyl ether
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589-49-7
Record name 3-Methoxy-1-propanol
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Record name 3-Methoxy-1-propanol
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